3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione)
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Overview
Description
3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione): , also known as N,N’-Ethylenebismaleimide, is a compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is characterized by its two maleimide groups connected by an ethylene bridge, making it a versatile reagent in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) typically involves the reaction of maleic anhydride with ethylenediamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Addition Reactions: The maleimide groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Cycloaddition Reactions: It can undergo Diels-Alder reactions with dienes to form cyclohexene derivatives.
Substitution Reactions: The compound can also participate in substitution reactions where the maleimide groups are replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Solvents: DMF, DMSO
Catalysts: Lewis acids for cycloaddition reactions
Major Products: The major products formed from these reactions include various substituted maleimides and cyclohexene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) is used as a cross-linking reagent due to its ability to form stable covalent bonds with nucleophiles. It is commonly used in the synthesis of polymers and advanced materials .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and to stabilize protein structures. It is also used in the development of drug delivery systems and as a linker in bioconjugation techniques .
Industry: Industrially, it is used in the production of high-performance adhesives, coatings, and composites. Its ability to form strong covalent bonds makes it valuable in the manufacturing of durable materials .
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) involves the formation of covalent bonds with nucleophilic groups such as thiols and amines. The maleimide groups react with these nucleophiles to form stable thioether or amide linkages. This cross-linking ability is crucial in its applications in polymer chemistry and bioconjugation .
Comparison with Similar Compounds
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
- N,N’-(1,3-Phenylene)dimaleimide
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
Uniqueness: Compared to these similar compounds, 3,3’-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) is unique due to its shorter ethylene bridge, which allows for closer proximity cross-linking. This makes it particularly useful in applications requiring precise control over molecular distances, such as in the study of protein structures and interactions .
Properties
IUPAC Name |
3-[2-(2,5-dioxopyrrol-3-yl)ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-7-3-5(9(15)11-7)1-2-6-4-8(14)12-10(6)16/h3-4H,1-2H2,(H,11,13,15)(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGKKBZBLVSJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC1=O)CCC2=CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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